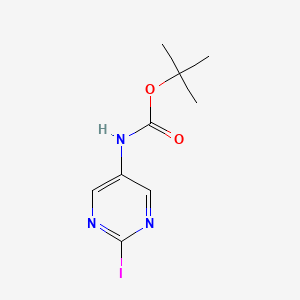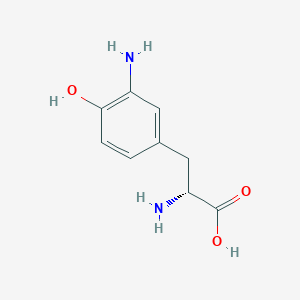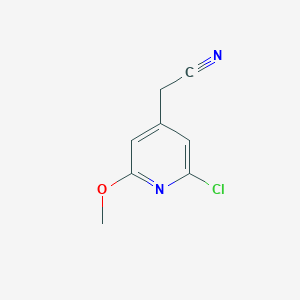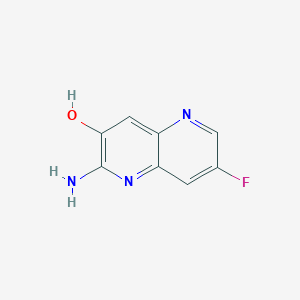
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-iodo-5-pyrimidinylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents on the pyrimidine ring.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Hydrolysis: Carbamic acid and tert-butanol.
科学的研究の応用
Carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester may have applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Possible applications in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester would depend on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The iodine atom and the pyrimidine ring are likely key functional groups involved in its activity.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-(2-chloro-5-pyrimidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(2-bromo-5-pyrimidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-(2-fluoro-5-pyrimidinyl)-, 1,1-dimethylethyl ester
Uniqueness
The presence of the iodine atom in carbamic acid, N-(2-iodo-5-pyrimidinyl)-, 1,1-dimethylethyl ester may confer unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can influence the compound’s interactions and stability.
特性
分子式 |
C9H12IN3O2 |
|---|---|
分子量 |
321.11 g/mol |
IUPAC名 |
tert-butyl N-(2-iodopyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14) |
InChIキー |
FYUBWLCYVXNRGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B12957181.png)
![1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)



![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)



